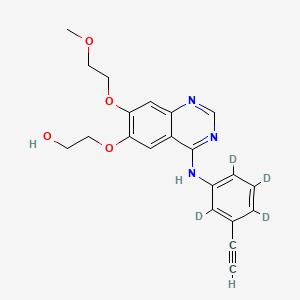

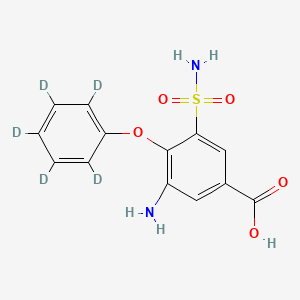

OSI-420-d4,游离碱(去甲基厄洛替尼-d4)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is a labeled metabolite of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used in research to study the pharmacokinetics and metabolic pathways of Erlotinib, a drug used in cancer treatment .

科学研究应用

Chemistry

In chemistry, OSI-420-d4 is used to study the metabolic pathways and pharmacokinetics of Erlotinib. The deuterium labeling allows for precise tracking of the compound in various chemical reactions and metabolic processes .

Biology

In biological research, OSI-420-d4 is used to investigate the interaction of Erlotinib with biological targets, such as the epidermal growth factor receptor. This helps in understanding the mechanism of action and the effects of the drug at the molecular level .

Medicine

In medical research, OSI-420-d4 is used to study the pharmacokinetics and metabolism of Erlotinib in the human body. This information is crucial for optimizing the dosage and administration of the drug in cancer treatment .

Industry

In the pharmaceutical industry, OSI-420-d4 is used as a reference standard for quality control and validation of analytical methods. It ensures the accuracy and reliability of the analytical results in the production of Erlotinib .

作用机制

Target of Action

OSI-420-d4, also known as Desmethyl Erlotinib-d4, is a labeled metabolite of Erlotinib . The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation leads to cell proliferation, differentiation, and survival .

Mode of Action

Desmethyl Erlotinib-d4 potently inhibits EGFR autophosphorylation . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival . It has been shown to inhibit the proliferation of PC-9 cell lines, which contain a deletion mutation on exon 19 of the EGFR gene .

Biochemical Pathways

The inhibition of EGFR by Desmethyl Erlotinib-d4 affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival . By inhibiting EGFR, this compound prevents the activation of these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

It is primarily metabolized in the liver and excreted in the feces .

Result of Action

The molecular and cellular effects of Desmethyl Erlotinib-d4’s action primarily involve the inhibition of cell proliferation and induction of cell death. By inhibiting EGFR, it disrupts the signaling pathways that promote cell survival and proliferation. This leads to the inhibition of tumor growth in cells that overexpress EGFR or contain EGFR mutations .

生化分析

Biochemical Properties

OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is known to inhibit EGFR autophosphorylation . This interaction with the EGFR enzyme is crucial in its role in biochemical reactions .

Cellular Effects

OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) has a profound impact on various types of cells and cellular processes. It inhibits EGFR autophosphorylation in cultured human head and neck tumor cells . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) involves its potent inhibition of EGFR autophosphorylation . This inhibition leads to changes in gene expression and impacts the proliferation of certain cell lines .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of OSI-420-d4 involves the deuterium labeling of Desmethyl Erlotinib.

Industrial Production Methods

Industrial production of OSI-420-d4 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the integrity of the deuterium labeling .

化学反应分析

Types of Reactions

OSI-420-d4 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of OSI-420-d4 can lead to the formation of oxidized metabolites, while reduction can result in reduced forms of the compound .

相似化合物的比较

Similar Compounds

Desmethyl Erlotinib: The non-deuterated form of OSI-420-d4.

Erlotinib: The parent compound from which OSI-420-d4 is derived.

Gefitinib: Another epidermal growth factor receptor inhibitor used in cancer treatment.

Uniqueness

The uniqueness of OSI-420-d4 lies in its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .

属性

IUPAC Name |

2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQIAZNBAWFSQM-GTNXRJHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCOC)[2H])C#C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)

![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)